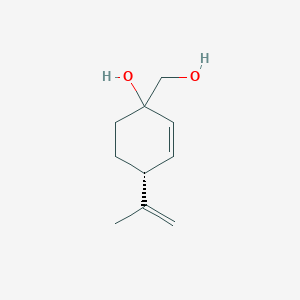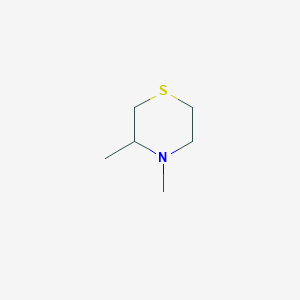
3,4-Dimethylthiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethylthiomorpholine, also known as DMTM, is a heterocyclic organic compound that contains a sulfur atom and a nitrogen atom in its ring structure. It has been widely used in scientific research due to its unique properties, including its ability to act as a chelating agent and its potential as a biological modifier.
作用机制
3,4-Dimethylthiomorpholine acts as a chelating agent by binding to metal ions and forming stable complexes. It has been shown to selectively chelate copper ions, which are essential for the growth and survival of cancer cells. 3,4-Dimethylthiomorpholine has also been shown to modulate the immune system by enhancing the activity of natural killer cells and promoting the production of cytokines.
生化和生理效应
3,4-Dimethylthiomorpholine has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of immune function, and the enhancement of chemotherapy efficacy. It has also been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
3,4-Dimethylthiomorpholine has several advantages for use in lab experiments, including its ability to selectively chelate metal ions and its potential as a biological modifier. However, it also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
未来方向
There are several potential future directions for research on 3,4-Dimethylthiomorpholine, including its use in combination with other chemotherapy drugs, its potential as a therapeutic agent for other diseases, and its use as a tool for studying metal ion homeostasis and biological processes. Further research is needed to fully understand the potential applications of 3,4-Dimethylthiomorpholine in scientific research and medicine.
合成方法
The synthesis of 3,4-Dimethylthiomorpholine can be achieved through various methods, including the reaction of morpholine with methyl iodide and potassium sulfide, as well as the reaction of morpholine with dimethyl sulfate and sodium sulfide. These methods have been optimized to produce high yields of 3,4-Dimethylthiomorpholine with minimal impurities.
科学研究应用
3,4-Dimethylthiomorpholine has been extensively used in scientific research due to its ability to chelate metal ions and modify biological processes. It has been studied for its potential applications in cancer therapy, as well as its ability to modulate the immune system and enhance the efficacy of chemotherapy drugs.
属性
CAS 编号 |
148761-48-2 |
|---|---|
产品名称 |
3,4-Dimethylthiomorpholine |
分子式 |
C6H13NS |
分子量 |
131.24 g/mol |
IUPAC 名称 |
3,4-dimethylthiomorpholine |
InChI |
InChI=1S/C6H13NS/c1-6-5-8-4-3-7(6)2/h6H,3-5H2,1-2H3 |
InChI 键 |
ZCFVSJHGDHEKJU-UHFFFAOYSA-N |
SMILES |
CC1CSCCN1C |
规范 SMILES |
CC1CSCCN1C |
同义词 |
Thiomorpholine, 3,4-dimethyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



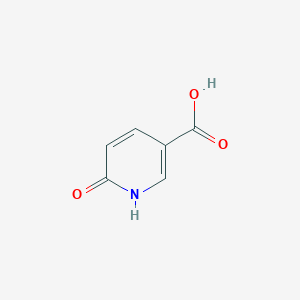
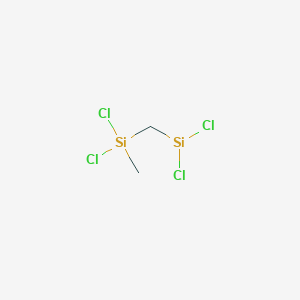
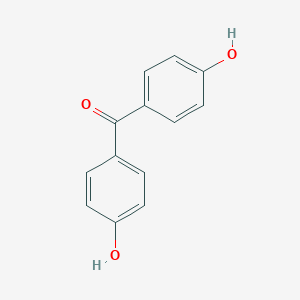
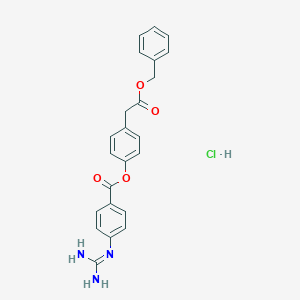
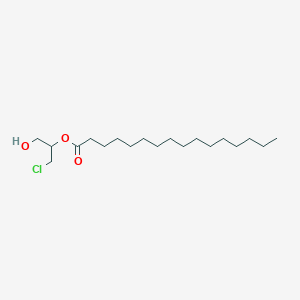
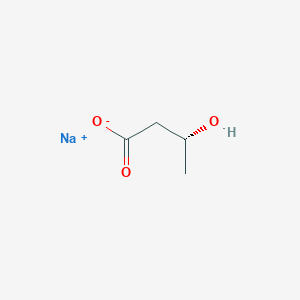
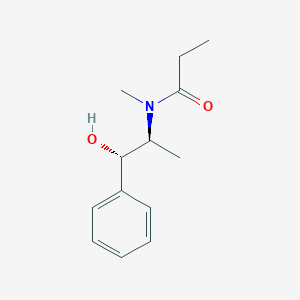
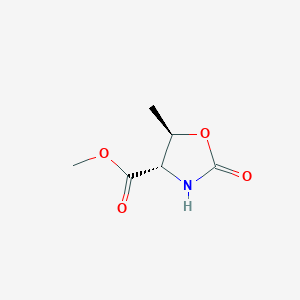
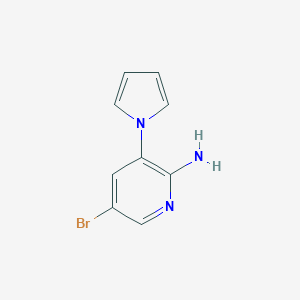
![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)
![2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B132251.png)
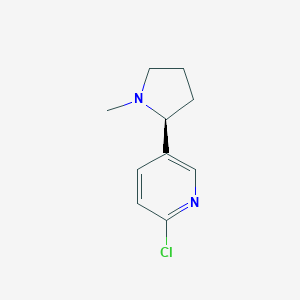
![1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone](/img/structure/B132254.png)
